

Application Notes and Protocols: Stewart-Grubbs Catalyst in Natural Product Synthesis

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Compound of Interest

Compound Name: *Stewart-Grubbs catalyst*

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These application notes provide a detailed overview of the use of the **Stewart-Grubbs catalyst** and related Grubbs catalysts in the synthesis of complex natural products. The information presented is intended to serve as a practical guide, offering insights into reaction conditions, catalyst selection, and experimental protocols for key transformations.

Introduction to Stewart-Grubbs Catalyst

The **Stewart-Grubbs catalyst** is a second-generation Hoveyda-Grubbs type ruthenium-based olefin metathesis catalyst. A key feature of this catalyst is the presence of an N-heterocyclic carbene (NHC) ligand with o-tolyl groups, which results in a less sterically hindered catalytic center compared to the more common mesityl-substituted counterparts. This structural modification often leads to enhanced reactivity and efficiency, particularly in challenging cross-metathesis (CM) and ring-closing metathesis (RCM) reactions involving sterically demanding olefins. Its high functional group tolerance and stability make it a valuable tool in the complex settings of natural product total synthesis.

Core Applications in Natural Product Synthesis

The **Stewart-Grubbs catalyst** and its analogues are instrumental in various key transformations for natural product synthesis, primarily through olefin metathesis reactions. These include:

- **Ring-Closing Metathesis (RCM):** A powerful method for the construction of cyclic structures, including the large macrocyclic rings frequently found in natural products.^{[1][2]} The reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.^[1]
- **Cross-Metathesis (CM):** An intermolecular reaction that allows for the coupling of two different olefinic fragments.^[3] This reaction is highly valuable for the convergent assembly of complex molecular architectures from simpler building blocks.
- **Ring-Rearrangement Metathesis (RRM):** A tandem process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) to generate complex polycyclic systems that are otherwise difficult to access.^[3]

Comparative Performance of Grubbs Catalysts

The choice of catalyst is crucial for the success of an olefin metathesis reaction. The table below provides a comparative summary of different generations of Grubbs catalysts in the context of natural product synthesis.

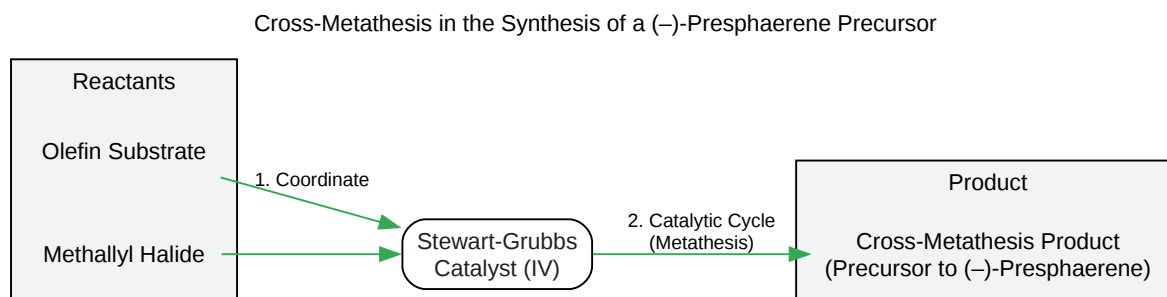
Catalyst Generation	Key Features	Advantages in Natural Product Synthesis	Common Applications
Grubbs 1st Generation	Bis(phosphine) ruthenium complex.	More selective for terminal olefins, sometimes avoiding unwanted side reactions.	RCM for less hindered systems.
Grubbs 2nd Generation	One phosphine ligand is replaced by an N-heterocyclic carbene (NHC).[4]	Higher activity and broader functional group tolerance than the 1st generation.[4]	RCM of more substituted olefins, CM.
Hoveyda-Grubbs 2nd Gen.	Features a chelating isopropoxybenzylidene ligand, phosphine-free.[4]	Increased stability and lower catalyst decomposition.[4]	RCM, CM, especially in industrial applications.
Stewart-Grubbs	A Hoveyda-Grubbs 2nd Gen. variant with o-tolyl NHC substituents.	Enhanced efficiency for sterically hindered olefins.[5]	CM with sterically demanding substrates.
Grubbs 3rd Generation	Pyridine ligands replace a phosphine, leading to faster initiation.[4]	Very high reaction rates.	Ring-opening metathesis polymerization (ROMP).

Application Showcase: Total Synthesis of Natural Products

Formal Total Synthesis of (–)-Presphaerene via Cross-Metathesis

The formal total synthesis of the marine natural product (–)-presphaerene highlights the utility of the **Stewart-Grubbs catalyst** in a challenging cross-metathesis reaction.[6][7]

Reaction Transformation:



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Caption: Cross-Metathesis step in the formal total synthesis of (–)-presphaerene.

Quantitative Data:

A comparative study demonstrated the superiority of the **Stewart-Grubbs catalyst** for this specific transformation.[6]

Catalyst	Solvent	Yield (%)	E/Z Ratio
Grubbs 1st Gen. (I)	CH ₂ Cl ₂	<5	-
Grubbs 2nd Gen. (II)	CH ₂ Cl ₂	<5	-
Hoveyda-Grubbs 2nd Gen. (III)	CH ₂ Cl ₂	65	1.8 : 1
Stewart-Grubbs (IV)	CH ₂ Cl ₂	75	1.8 : 1
Stewart-Grubbs (IV)	Toluene	80	2.5 : 1

Experimental Protocol:

- **Reaction Setup:** To a solution of the olefin substrate (0.2 mmol) in the specified solvent (2.0 mL, 0.1 M) under an argon atmosphere, methallyl chloride (5.0 equivalents) and the

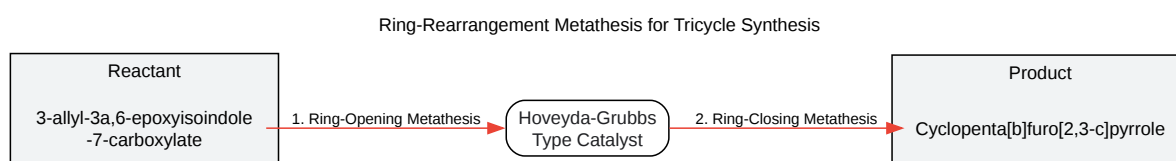
Stewart-Grubbs catalyst (10 mol%) were added.

- **Reaction Conditions:** The reaction mixture was stirred at 40 °C for 18 hours. For reactions requiring higher catalyst loading, an additional 10 mol% of the catalyst was added after 5 hours.
- **Work-up and Purification:** Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cross-metathesis product.^[6]

Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles via Ring-Rearrangement Metathesis

The synthesis of complex tricyclic frameworks resembling natural products can be efficiently achieved through ring-rearrangement metathesis (RRM). In this example, a novel Hoveyda-Grubbs type catalyst was employed.^[6]

Reaction Transformation:



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Caption: Ring-rearrangement metathesis for the synthesis of a natural product-like core.

Quantitative Data:

The newly developed Hoveyda-Grubbs type catalysts showed improved performance compared to the commercially available second-generation Hoveyda-Grubbs catalyst.

Catalyst	Temperature (°C)	Time	Yield (%)
Hoveyda-Grubbs 2nd Gen.	80	30 min	75
New Catalyst 1	80	30 min	95
New Catalyst 2 (Microwave)	120	10 min	98

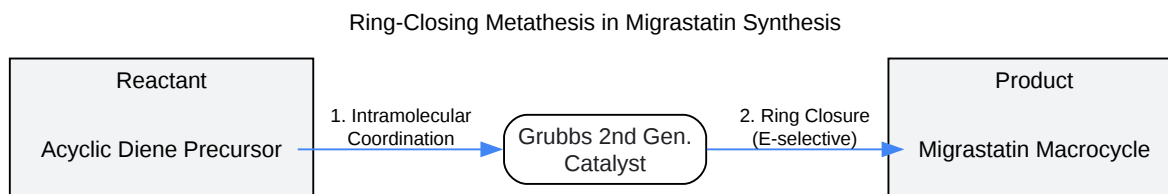
Experimental Protocol:

- **Reaction Setup:** A solution of the diastereomeric mixture of the starting material in the specified solvent was treated with the Hoveyda-Grubbs type catalyst (0.5 mol%).
- **Reaction Conditions:** For conventional heating, the reaction was refluxed in chloroform for 30 minutes. For microwave-assisted synthesis, the reaction was heated in dichloromethane at 120 °C for 10 minutes.
- **Work-up and Purification:** The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the tricyclic product.[6]

Total Synthesis of Migrastatin via Ring-Closing Metathesis

The total synthesis of the macrolide natural product migrastatin, an inhibitor of tumor cell migration, features a key ring-closing metathesis step to form the 14-membered macrocycle.[8]

Reaction Transformation:



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Caption: Key ring-closing metathesis step in the total synthesis of migrastatin.

Quantitative Data:

The ring-closing metathesis was achieved with high E-selectivity.

Catalyst	Solvent	Concentration	Yield (%)	Selectivity
Grubbs 2nd Gen.	Toluene	0.001 M	75	Highly E-selective

Experimental Protocol:

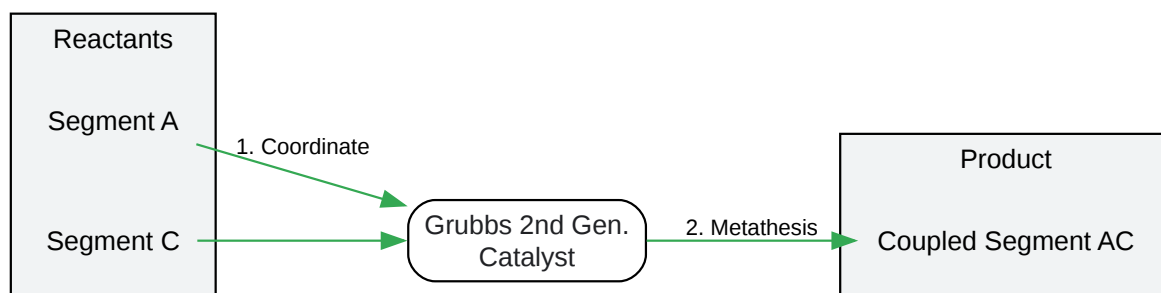
- **Reaction Setup:** The acyclic diene precursor was dissolved in toluene (0.001 M) under an inert atmosphere. The Grubbs second-generation catalyst (20 mol%) was then added.
- **Reaction Conditions:** The reaction mixture was heated to reflux.
- **Work-up and Purification:** After completion of the reaction, the solvent was removed in vacuo, and the crude product was purified by flash chromatography to yield the macrocyclic product.^[8]

Total Synthesis of Arenastatin A via Cross-Metathesis

The convergent synthesis of the cytotoxic cyclic depsipeptide Arenastatin A involved a key cross-metathesis step to couple two advanced fragments.^[9]

Reaction Transformation:

Cross-Metathesis in Arenastatin A Synthesis

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Caption: Cross-metathesis for the assembly of key fragments in the synthesis of Arenastatin A.

Quantitative Data:

The cross-metathesis reaction proceeded in excellent yield.

Catalyst	Solvent	Temperature	Yield (%)
Grubbs 2nd Gen.	CH ₂ Cl ₂	Reflux	95

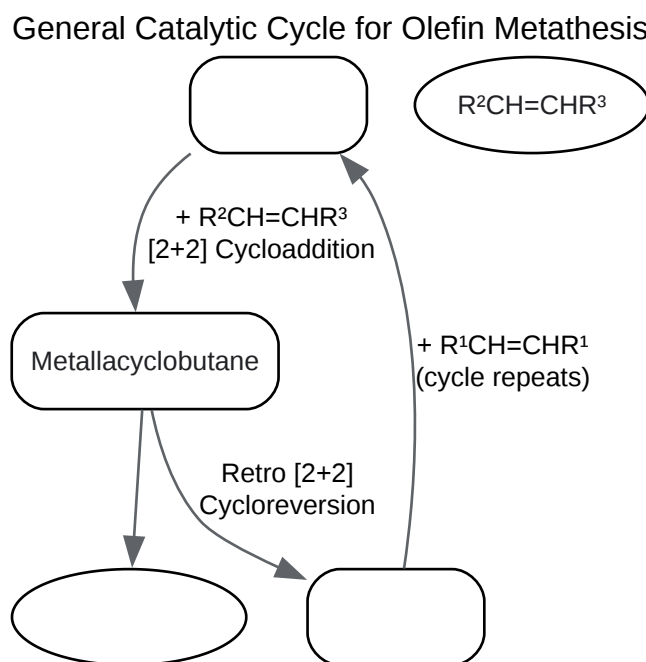
Experimental Protocol:

- **Reaction Setup:** To a solution of Segment C in dichloromethane, Segment A and the Grubbs second-generation catalyst were added.
- **Reaction Conditions:** The reaction mixture was heated at reflux.
- **Work-up and Purification:** The reaction solution was cooled to room temperature, and the solvent was removed under reduced pressure. The crude material was purified by column chromatography on silica gel to afford the coupled product.^[10]

General Olefin Metathesis Catalytic Cycle

The mechanism of olefin metathesis catalyzed by Grubbs-type catalysts is generally accepted to proceed through a series of [2+2] cycloaddition and cycloreversion steps involving a

metallacyclobutane intermediate, as proposed by Chauvin.



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Caption: The Chauvin mechanism for olefin metathesis.

Conclusion

The **Stewart-Grubbs catalyst** and other related Grubbs catalysts have become indispensable tools in the synthesis of natural products. Their functional group tolerance, stability, and, in the case of the **Stewart-Grubbs catalyst**, enhanced activity with sterically demanding substrates, have enabled the construction of highly complex molecular architectures. The examples provided herein demonstrate the broad applicability of these catalysts in key bond-forming reactions and offer a starting point for the design and execution of synthetic routes toward valuable natural products and their analogues.

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